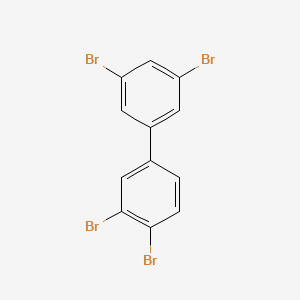
1,1'-Biphenyl, 3,3',4,5'-tetrabromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Dibromo-4-(3,5-dibromophenyl)benzene is an organic compound with the molecular formula C12H6Br4. It is a derivative of biphenyl, featuring two bromine atoms on the benzene ring and two additional bromine atoms on the phenyl group attached to the biphenyl structure. This compound is known for its high bromine content, which makes it useful in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Dibromo-4-(3,5-dibromophenyl)benzene can be synthesized through several methods, including electrophilic aromatic substitution reactions. One common approach involves the bromination of biphenyl using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction typically occurs under controlled conditions to ensure the selective addition of bromine atoms at the desired positions on the benzene rings.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar bromination techniques. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and optimize yield. Safety measures are strictly followed to handle the highly reactive bromine gas and prevent unwanted side reactions.
Chemical Reactions Analysis
Types of Reactions: 1,2-Dibromo-4-(3,5-dibromophenyl)benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of bromine atoms, which are highly reactive and can participate in multiple reaction pathways.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2). The reactions are typically carried out in acidic or neutral environments.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst or using metal hydrides such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can be achieved using nucleophiles such as hydroxide ions (OH-) or alkoxides. The reactions are often conducted in polar aprotic solvents to facilitate the substitution process.
Major Products Formed:
Oxidation: The oxidation of 1,2-dibromo-4-(3,5-dibromophenyl)benzene can lead to the formation of dibromophenols and other oxidized derivatives.
Reduction: Reduction reactions typically result in the formation of bromobenzene derivatives with reduced bromine content.
Substitution: Nucleophilic substitution reactions can produce various substituted biphenyl derivatives, depending on the nucleophile used.
Scientific Research Applications
1,2-Dibromo-4-(3,5-dibromophenyl)benzene is widely used in scientific research due to its unique chemical properties. It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials. The compound is also used in the study of bromine chemistry and its effects on biological systems.
Applications in Chemistry:
Organic Synthesis: The compound is utilized as a precursor for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: It is used in the development of advanced materials with specific properties, such as flame retardants and high-performance polymers.
Applications in Biology and Medicine:
Biological Studies: Researchers use the compound to investigate the effects of bromine on biological systems, including its potential role in enzyme inhibition and cellular processes.
Medical Research: The compound is explored for its potential therapeutic applications, particularly in the treatment of diseases related to oxidative stress and inflammation.
Applications in Industry:
Flame Retardants: Due to its high bromine content, the compound is used in the production of flame retardant materials for various industrial applications.
Polymers: It is incorporated into polymer formulations to enhance their thermal stability and mechanical properties.
Mechanism of Action
The mechanism by which 1,2-dibromo-4-(3,5-dibromophenyl)benzene exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes and cellular components through its bromine atoms, leading to changes in biochemical pathways. The exact molecular targets and pathways involved vary based on the context of the study or application.
Comparison with Similar Compounds
1,2-Dibromo-4-(3,5-dibromophenyl)benzene is similar to other brominated biphenyls and phenyl derivatives. Some of the similar compounds include:
3,3',4,4',5,5'-Hexabromobiphenyl: This compound has six bromine atoms and is used in similar applications as flame retardants.
2,4,6-Tribromophenol: A phenol derivative with three bromine atoms, used in the production of flame retardant materials.
1,2-Dibromo-4-(2,6-dibromophenyl)benzene: Another biphenyl derivative with a different arrangement of bromine atoms.
Uniqueness: 1,2-Dibromo-4-(3,5-dibromophenyl)benzene is unique due to its specific arrangement of bromine atoms, which influences its reactivity and applications. The presence of bromine atoms at strategic positions on the biphenyl structure enhances its utility in various chemical and industrial processes.
Properties
CAS No. |
97038-98-7 |
|---|---|
Molecular Formula |
C12H6Br4 |
Molecular Weight |
469.79 g/mol |
IUPAC Name |
1,2-dibromo-4-(3,5-dibromophenyl)benzene |
InChI |
InChI=1S/C12H6Br4/c13-9-3-8(4-10(14)6-9)7-1-2-11(15)12(16)5-7/h1-6H |
InChI Key |
LCVYPBMOMVFNNO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















